Binapacryl (CAS: 485-31-4) is a dinitroalkylphenyl ester, specifically the 3-methylcrotonate ester of the well-known oxidative phosphorylation uncoupler, dinoseb. Historically utilized as an acaricide and fungicide, its current procurement is strictly limited to highly specialized analytical reference standards, ecotoxicology benchmarks, and biochemical models of ester-prodrug metabolism. Characterized by high lipophilicity (LogP ~4.75) and a specific susceptibility to alkaline hydrolysis, binapacryl serves as a critical baseline material for laboratories monitoring environmental persistence, lipid bioaccumulation, and the delayed-release kinetics of dinitrophenol toxicity [1].
Substituting the parent phenol, dinoseb, for binapacryl is fundamentally flawed in both analytical and toxicological workflows. Analytically, binapacryl's esterification shifts its LogP from 3.56 to 4.75, drastically altering its chromatographic retention time and requiring non-polar extraction solvents rather than the aqueous-compatible protocols used for dinoseb [1]. Toxicologically, binapacryl acts as a prodrug; it must undergo enzymatic or chemical hydrolysis to release the active uncoupler. Using dinoseb instead bypasses this rate-limiting cleavage step, completely invalidating assays designed to measure delayed toxicokinetics, esterase-dependent activation, or specific lipid-tissue bioaccumulation factors [2].
The 3-methylcrotonate ester group in binapacryl significantly increases its lipophilicity compared to its parent compound, dinoseb. Binapacryl exhibits an estimated LogP of 4.75 and a calculated bioconcentration factor (BCF) of 2400, whereas dinoseb has a LogP of 3.56 [1]. This structural difference dictates handling and processability: binapacryl demonstrates minimal aqueous solubility but exceeds 50% solubility in heavy aromatic naphtha and acetone [2]. Consequently, analytical workflows must utilize non-polar solvent systems for quantitative extraction, directly contrasting with the more polar solvent compatibility of dinoseb.
| Evidence Dimension | Lipophilicity (LogP) and Solvent Compatibility |
| Target Compound Data | Binapacryl (LogP = 4.75; >50% soluble in aromatic naphtha/acetone) |
| Comparator Or Baseline | Dinoseb (LogP = 3.56; higher relative aqueous/polar compatibility) |
| Quantified Difference | +1.19 LogP units, driving a BCF of 2400 and necessitating non-polar extraction media |
| Conditions | Standard octanol/water partitioning and solvent solubility assays |
Forces analytical chemists to select specific non-polar solvents for standard formulation and lipid-fraction extractions, preventing recovery losses.
Unlike the free phenol dinoseb, binapacryl is highly sensitive to environmental and chemical degradation during sample handling. In dilute basic solutions, binapacryl undergoes slow but significant hydrolysis to yield dinoseb, and it decomposes under UV irradiation with an estimated atmospheric half-life of 4.63 hours [1]. Dinoseb, lacking the ester linkage, remains stable under these alkaline conditions. Therefore, laboratories processing binapacryl must employ pH-controlled (non-basic) eluents and actinic-shielded glassware to prevent artifactual conversion to dinoseb prior to chromatographic analysis.
| Evidence Dimension | Chemical Stability (Alkaline and UV) |
| Target Compound Data | Binapacryl (Hydrolyzes in basic media; UV photolysis half-life ~4.63 hrs) |
| Comparator Or Baseline | Dinoseb (Stable free phenol under alkaline conditions) |
| Quantified Difference | Binapacryl requires strict pH < 7 and UV-shielded handling to maintain molecular integrity |
| Conditions | Aqueous basic solutions and UV-exposed analytical environments |
Dictates the procurement of UV-protected packaging and the strict avoidance of alkaline reagents during extraction and chromatography.
In toxicological models, binapacryl functions as a delayed-release prodrug. Pharmacokinetic evaluations demonstrate that binapacryl is absorbed from the gastrointestinal tract at a distinctly slower rate than dinoseb, as it requires hydrolysis into dinoseb and dimethylacrylic acid to become an active uncoupler of oxidative phosphorylation [1]. This rate-limiting step results in a lower acute oral toxicity for binapacryl (rat LD50 ~58 mg/kg) compared to the rapidly absorbed dinoseb (rat LD50 ~25-40 mg/kg) [2].
| Evidence Dimension | Absorption Rate and Acute Oral Toxicity (LD50) |
| Target Compound Data | Binapacryl (Rat oral LD50: 58 mg/kg; slow, esterase-dependent absorption) |
| Comparator Or Baseline | Dinoseb (Rat oral LD50: 25-40 mg/kg; rapid absorption) |
| Quantified Difference | Binapacryl exhibits a ~1.5x to 2x higher LD50 threshold due to delayed GI hydrolysis |
| Conditions | In vivo mammalian toxicokinetic assays (oral administration) |
Essential for researchers procuring compounds to model ester-prodrug kinetics and delayed mitochondrial uncoupling.
Due to its specific LogP of 4.75 and susceptibility to alkaline hydrolysis, binapacryl is procured as a precise analytical standard for GC-MS and LC-MS workflows. It is used to validate non-polar extraction protocols and confirm the absence of alkaline degradation during the processing of environmental soil and water samples[1].
Binapacryl serves as a model compound for studying the delayed absorption and activation of dinitrophenol esters. Researchers utilize it to map the enzymatic cleavage required to release the active oxidative phosphorylation uncoupler (dinoseb), contrasting its slow-release profile against immediate-acting phenols [2].
With a calculated bioconcentration factor (BCF) of 2400 and high toxicity to fish (LC50 0.04–0.06 mg/L), binapacryl is highly relevant as a positive control in aquatic bioaccumulation assays. It allows ecotoxicologists to track lipid partitioning of lipophilic esters in aquatic organisms prior to metabolic hydrolysis [1].
Irritant;Health Hazard;Environmental Hazard